tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-methoxy-3,4-dimethylphenyl derivatives under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and dimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on various biological pathways. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the development of new pharmaceuticals. Its unique structure can be modified to enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, while the azetidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yl]azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate is unique due to the presence of the 2-methoxy-3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and selectivity in various applications compared to other similar compounds .
Properties
Molecular Formula |
C17H25NO4 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-11-7-8-13(14(21-6)12(11)2)17(20)9-18(10-17)15(19)22-16(3,4)5/h7-8,20H,9-10H2,1-6H3 |
InChI Key |
DVJVXRPLJBGILN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)OC)C |
Origin of Product |
United States |
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